1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate, also known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Scientific Research Applications
1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to bind to serotonin receptors and modulate serotonin signaling, which is involved in various neurological processes such as mood regulation, cognition, and perception. This compound has also been shown to have potential anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound acts as a partial agonist at these receptors, which results in the modulation of serotonin signaling. This modulation has been shown to have various effects on neurological processes, including mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the brain. This compound has been shown to increase the release of serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of certain neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its effects on mood and cognition.
Advantages and Limitations for Lab Experiments
1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for non-specific binding to other receptors.
Future Directions
There are several future directions for research on 1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.C2H2O4/c1-2-17-13-3-5-14(6-4-13)18-12-11-16-9-7-15-8-10-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSOHLZJJOQEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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